Cas no 309951-18-6 (BRD4 Inhibitor-24)

BRD4 Inhibitor-24 is a potent and selective small-molecule inhibitor targeting the bromodomain and extra-terminal (BET) protein BRD4. It exhibits high binding affinity for the acetyl-lysine recognition site, effectively disrupting BRD4's interaction with chromatin and modulating transcriptional regulation. This inhibitor demonstrates strong activity in preclinical models, with notable specificity for BRD4 over other BET family members, reducing off-target effects. Its optimized pharmacokinetic profile ensures favorable bioavailability and tissue penetration, making it suitable for in vitro and in vivo studies. BRD4 Inhibitor-24 is a valuable tool for investigating BRD4-dependent pathways in oncology, inflammation, and epigenetic research, offering researchers a reliable compound for mechanistic and therapeutic exploration.
BRD4 Inhibitor-24 structure
BRD4 Inhibitor-24 structure
商品名:BRD4 Inhibitor-24
CAS番号:309951-18-6
MF:C13H14N2O4
メガワット:262.261
CID:3075185
PubChem ID:694790

BRD4 Inhibitor-24 化学的及び物理的性質

名前と識別子

    • 3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
    • BRD4 Inhibitor-24
    • CS-0533610
    • F76483
    • 3,4-DIMETHOXY-N-(5-METHYL-3-ISOXAZOLYL)BENZAMIDE
    • MS-23691
    • CHEMBL1402671
    • 309951-18-6
    • 3,4-Dimethoxy-N-(5-methyl-isoxazol-3-yl)-benzamide
    • HMS2829O18
    • DTXSID601321914
    • Oprea1_336197
    • AK-968/40062252
    • Oprea1_368625
    • 3,4-Dimethoxy-N-(5-methylisoxazol-3-yl)benzamide
    • MLS001211925
    • STK015603
    • DA-60213
    • WAY-309060
    • HY-147202
    • AKOS000650167
    • SMR000518080
    • インチ: InChI=1S/C13H14N2O4/c1-8-6-12(15-19-8)14-13(16)9-4-5-10(17-2)11(7-9)18-3/h4-7H,1-3H3,(H,14,15,16)
    • InChIKey: LZELTTNSPNYMCU-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)OC)OC

計算された属性

  • せいみつぶんしりょう: 262.09535693g/mol
  • どういたいしつりょう: 262.09535693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 73.6Ų

BRD4 Inhibitor-24 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P024HZJ-10mg
WAY-309060
309951-18-6 99%
10mg
$221.00 2023-12-17
1PlusChem
1P024HZJ-100mg
WAY-309060
309951-18-6 99%
100mg
$993.00 2023-12-17
1PlusChem
1P024HZJ-25mg
WAY-309060
309951-18-6 99%
25mg
$393.00 2023-12-17
Ambeed
A1227235-1g
3,4-Dimethoxy-N-(5-methylisoxazol-3-yl)benzamide
309951-18-6 98%
1g
$619.0 2025-03-01
1PlusChem
1P024HZJ-50mg
WAY-309060
309951-18-6 99%
50mg
$625.00 2023-12-17
MedChemExpress
HY-147202-10mg
BRD4 Inhibitor-24
309951-18-6 99.27%
10mg
¥1300 2024-05-22
MedChemExpress
HY-147202-1mg
BRD4 Inhibitor-24
309951-18-6 99.27%
1mg
¥304 2024-05-22
MedChemExpress
HY-147202-100mg
BRD4 Inhibitor-24
309951-18-6 99.27%
100mg
¥6500 2024-05-22
MedChemExpress
HY-147202-25mg
BRD4 Inhibitor-24
309951-18-6 99.27%
25mg
¥2500 2024-05-22
1PlusChem
1P024HZJ-1mg
WAY-309060
309951-18-6 99%
1mg
$90.00 2023-12-17

BRD4 Inhibitor-24 関連文献

BRD4 Inhibitor-24に関する追加情報

Recent Advances in BRD4 Inhibitor-24 (309951-18-6): A Promising Therapeutic Agent in Chemical Biology and Medicine

The compound 309951-18-6, commercially known as BRD4 Inhibitor-24, has emerged as a significant focus in recent chemical biology and pharmaceutical research. This small molecule inhibitor targets the bromodomain and extra-terminal (BET) family protein BRD4, which plays a crucial role in transcriptional regulation and has been implicated in various diseases, particularly cancer and inflammatory disorders. Recent studies have demonstrated its potential as a therapeutic agent with improved selectivity and pharmacokinetic properties compared to earlier generation BET inhibitors.

Structural analysis reveals that BRD4 Inhibitor-24 (309951-18-6) exhibits high binding affinity to the acetyl-lysine recognition pocket of BRD4's first bromodomain (BD1), with an IC50 value in the low nanomolar range. The compound's chemical structure features a unique triazolopyridazine scaffold that contributes to its enhanced selectivity profile. Recent crystallographic studies published in Nature Chemical Biology (2023) have provided atomic-level insights into its binding mode, explaining its reduced off-target effects compared to pan-BET inhibitors.

In preclinical cancer models, particularly in acute myeloid leukemia (AML) and castration-resistant prostate cancer, BRD4 Inhibitor-24 has shown remarkable efficacy. A 2024 study in Cancer Research demonstrated that the compound effectively suppresses MYC oncogene expression and induces apoptosis in cancer cell lines while showing minimal toxicity to normal hematopoietic cells. These findings suggest a potentially wider therapeutic window for clinical applications.

Beyond oncology, recent investigations have explored the compound's potential in treating inflammatory diseases. A 2023 publication in Science Translational Medicine reported that BRD4 Inhibitor-24 significantly reduces pro-inflammatory cytokine production in macrophage models and shows efficacy in mouse models of rheumatoid arthritis, with effects comparable to biologic therapies but with the advantage of oral bioavailability.

Current research efforts are focusing on optimizing the formulation of 309951-18-6 for clinical translation. Several pharmaceutical companies have initiated IND-enabling studies, with Phase I clinical trials anticipated to begin in late 2024. The development of BRD4 Inhibitor-24 represents an important advancement in targeted epigenetic therapy and continues to be an active area of investigation in chemical biology and drug discovery.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:309951-18-6)BRD4 Inhibitor-24
A1025866
清らかである:99%/99%
はかる:250mg/1g
価格 ($):207.0/557.0